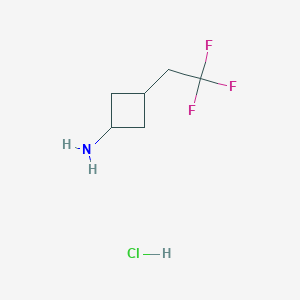
3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247102-11-8 . It has a molecular weight of 189.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3N.ClH/c7-6(8,9)3-4-1-5(10)2-4;/h4-5H,1-3,10H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density were not available in the resources I have.Applications De Recherche Scientifique
Synthesis of Aminocyclobutanes and Cyclopropanes
Amine-substituted cyclobutanes, like 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine;hydrochloride, are crucial in biologically active compounds due to their multiple substituents and stereocenters. Synthetic methods have been developed to produce polysubstituted aminocyclobutanes and aminocyclopropanes in a diastereo- and enantioselective manner. The diastereo- and enantioselective synthesis of these compounds is achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes. These strained alkenes exhibit higher reactivity than their unstrained counterparts, particularly in the initial hydrocupration step of the reaction (Feng et al., 2019).
Intramolecular Amination and Transformation
Bis(trichloroacetimidoyloxymethyl)cyclopropanes can undergo intramolecular amination, leading to cyclobutyl or cyclopropylmethyl carbenium ion products. The resulting amination products depend on the substrate's substituents, solvent, and ionization conditions. This method demonstrates high diastereoselectivity, leading to the formation of trans-cyclobutane derivatives, which can then be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova et al., 2017).
Trifluoromethyl-substituted Analogues Synthesis
The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid has been achieved from 1,3-dibromoacetone dimethyl ketal. This process involves transforming the acid moiety into the trifluoromethyl group using SF4 and HF, demonstrating the versatility of cyclobutane derivatives in organic synthesis (Radchenko et al., 2009).
Mécanisme D'action
The mechanism of action for “3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine;hydrochloride” is not specified in the available resources. It’s worth noting that the related compound, 2,2,2-Trifluoroethylamine Hydrochloride, is used in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-4-1-5(10)2-4;/h4-5H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNZHWIVHLQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247102-11-8 |
Source


|
| Record name | 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

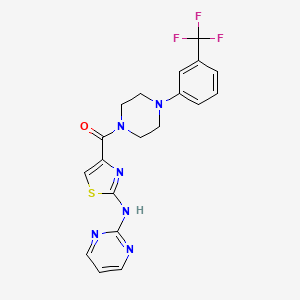


![N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B2627133.png)
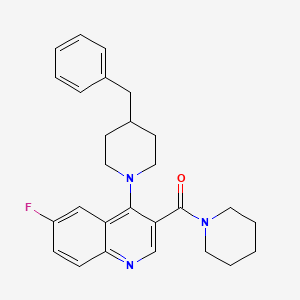

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627136.png)
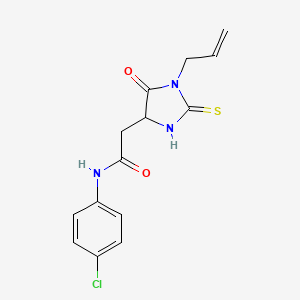

![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)
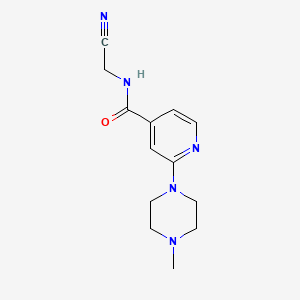
![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)
